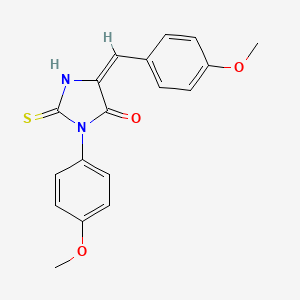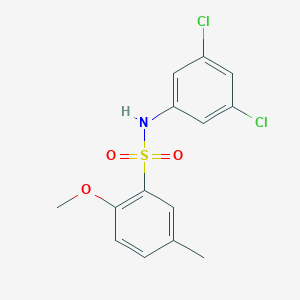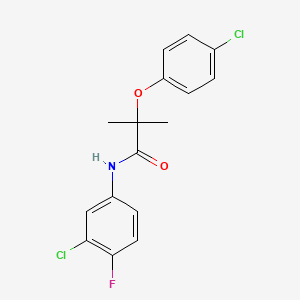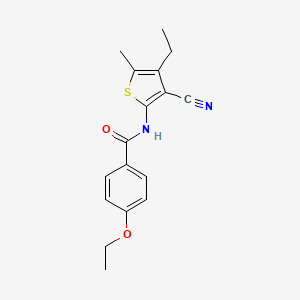
5-(4-methoxybenzylidene)-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-methoxybenzylidene)-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone, also known as MBTI, is a synthetic compound that has been widely studied for its potential therapeutic applications. MBTI belongs to the class of imidazolidinone derivatives and has been found to possess various biological activities.
作用機序
The exact mechanism of action of 5-(4-methoxybenzylidene)-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone is not fully understood. However, studies have suggested that it may exert its biological effects through the inhibition of various enzymes and receptors. For example, 5-(4-methoxybenzylidene)-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 5-(4-methoxybenzylidene)-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone has also been shown to bind to the estrogen receptor, suggesting that it may have potential as a selective estrogen receptor modulator (SERM).
Biochemical and Physiological Effects
5-(4-methoxybenzylidene)-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone has been found to exhibit various biochemical and physiological effects. For example, it has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 5-(4-methoxybenzylidene)-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone has also been found to possess antimicrobial activity against various bacterial and fungal strains. In addition, 5-(4-methoxybenzylidene)-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone has been shown to exhibit anti-inflammatory activity by reducing the production of inflammatory mediators such as prostaglandins and cytokines.
実験室実験の利点と制限
One of the advantages of 5-(4-methoxybenzylidene)-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone is its relatively simple synthesis method, which allows for easy production of the compound in large quantities. 5-(4-methoxybenzylidene)-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone is also stable under a wide range of conditions, making it suitable for use in various lab experiments. However, one limitation of 5-(4-methoxybenzylidene)-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone is its low solubility in water, which may make it difficult to use in certain experiments.
将来の方向性
There are many potential future directions for the study of 5-(4-methoxybenzylidene)-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone. One area of interest is the development of 5-(4-methoxybenzylidene)-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone derivatives with improved biological activity and solubility. Another potential direction is the investigation of the use of 5-(4-methoxybenzylidene)-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone as a fluorescent probe for detecting metal ions in biological samples. Additionally, further studies are needed to fully elucidate the mechanism of action of 5-(4-methoxybenzylidene)-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone and its potential therapeutic applications.
合成法
The synthesis of 5-(4-methoxybenzylidene)-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone involves the reaction of 4-methoxybenzaldehyde and 4-methoxyphenyl thiourea in the presence of glacial acetic acid and concentrated hydrochloric acid. The reaction mixture is then refluxed for several hours, and the resulting precipitate is collected and purified by recrystallization. The yield of 5-(4-methoxybenzylidene)-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone is typically around 70-80%.
科学的研究の応用
5-(4-methoxybenzylidene)-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone has been extensively studied for its potential therapeutic applications. It has been found to exhibit various biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. 5-(4-methoxybenzylidene)-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone has also been investigated for its potential use as a fluorescent probe for detecting metal ions in biological samples.
特性
IUPAC Name |
(5E)-3-(4-methoxyphenyl)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c1-22-14-7-3-12(4-8-14)11-16-17(21)20(18(24)19-16)13-5-9-15(23-2)10-6-13/h3-11H,1-2H3,(H,19,24)/b16-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYXMGONJMHBFBF-LFIBNONCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)N2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)N2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(methylthio)phenyl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5869665.png)
![N-[4-(aminosulfonyl)benzyl]-3-methyl-2-nitrobenzamide](/img/structure/B5869673.png)
![4-methylbenzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5869686.png)
![N-(4-methyl-1,3-thiazol-2-yl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5869691.png)
![4-[(3-methylphenoxy)acetyl]-4H-1,2,4-triazol-3-amine](/img/structure/B5869692.png)
![3-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5869695.png)
![N-[2-(4-morpholinyl)ethyl]cyclohexanecarboxamide](/img/structure/B5869701.png)
![1-{4-[(4-nitrophenyl)thio]phenyl}-1H-pyrrole](/img/structure/B5869712.png)

![methyl N-{4-chloro-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}glycinate](/img/structure/B5869726.png)
![2-{[4-(4-ethoxyphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]thio}-N,N-diethylacetamide](/img/structure/B5869737.png)
